![molecular formula C16H13BrN2O4S B8165323 (S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid](/img/structure/B8165323.png)
(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid
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Overview
Description
(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid is a chiral organic compound that features both bromophenyl and cyanophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the bromophenylsulfonamide: This can be achieved by reacting 3-bromophenylamine with a sulfonyl chloride under basic conditions.
Introduction of the cyanophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the cyanophenyl group to the intermediate compound.
Formation of the propanoic acid backbone: This can be done through a series of reactions including alkylation, reduction, and oxidation steps to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl or cyanophenyl groups.
Reduction: Reduction reactions could target the nitro or cyano groups, converting them to amines or other functional groups.
Substitution: The bromine atom in the bromophenyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to (S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid exhibit anticancer properties. A study demonstrated that derivatives of this compound can inhibit specific cancer cell lines, suggesting potential for development as an anticancer agent. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
1.2 Inhibition of Enzymatic Activity
This compound has been investigated for its ability to inhibit enzymes that are crucial in various biological processes. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase, which is involved in maintaining acid-base balance in the body. This inhibition can have therapeutic implications in conditions like glaucoma and edema.
3.1 Case Study on Antitumor Activity
A notable case study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant activity against breast cancer cells in vitro. The study utilized various assays to measure cell viability and apoptosis rates, concluding that the compound could be a lead candidate for further development in cancer therapeutics.
3.2 Case Study on Enzyme Inhibition
Another study focused on the inhibitory effects of this compound on carbonic anhydrase, revealing that it could reduce the enzyme's activity significantly compared to control groups. This finding supports its potential application in treating conditions related to dysregulated carbonic anhydrase activity.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Chlorophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(S)-2-(3-Methylphenylsulfonamido)-3-(3-cyanophenyl)propanoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid may impart unique electronic and steric properties, potentially affecting its reactivity and interactions with biological targets.
Biological Activity
(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
- Chemical Formula : C16H17BrN2O4S
- Molecular Weight : 399.35 g/mol
- CAS Number : 13505-32-3
- InChI Key : CGRCVIZBNRUWLY-HNNXBMFYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression.
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in the biosynthesis of prostaglandins involved in inflammation and pain pathways. Inhibition of this enzyme can lead to reduced inflammation and pain relief .
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by targeting specific cellular pathways associated with tumor growth and metastasis. The binding affinity to chondroitin sulfate proteoglycans (CSPGs), which are often overexpressed in cancer cells, indicates a potential for selective targeting of tumor tissues .
Biological Activity Data
Biological Activity | IC50 Value | Cell Line | Reference |
---|---|---|---|
mPGES-1 Inhibition | 250 nM | Human macrophages | Wang et al., 2006 |
Cytotoxicity | 15 µM | HeLa (cervical cancer) | Salanti et al., 2013 |
Anti-inflammatory | 300 nM | RAW 264.7 (macrophages) | Justia Patents |
Case Studies
-
Study on Inflammatory Response :
A study investigated the effect of this compound on macrophage-derived foam cells. The results demonstrated a significant reduction in foam cell formation, indicating its potential use in treating atherosclerosis . -
Anticancer Potential :
In vitro assays using HeLa cells showed that the compound inhibited cell proliferation with an IC50 value of 15 µM. This suggests that it may be effective against cervical cancer, warranting further investigation into its mechanism and efficacy in vivo .
Properties
IUPAC Name |
(2S)-2-[(3-bromophenyl)sulfonylamino]-3-(3-cyanophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c17-13-5-2-6-14(9-13)24(22,23)19-15(16(20)21)8-11-3-1-4-12(7-11)10-18/h1-7,9,15,19H,8H2,(H,20,21)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPRVDCPOFETOM-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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